5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol
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Overview
Description
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols This compound is characterized by its unique structure, which includes a naphthalene ring system with a methylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The subsequent methylation step is carried out using methylamine gas in a high-pressure reactor to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the hydroxyl group.
2,3-Cyclohexenopyridine: Another naphthalene derivative with different functional groups.
5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
52373-00-9 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,12-13H,2,5-6H2,1H3 |
InChI Key |
MKWIVHLQLHTEHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=CC=C2O |
Origin of Product |
United States |
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